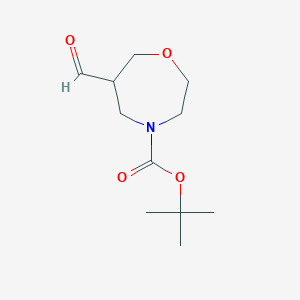

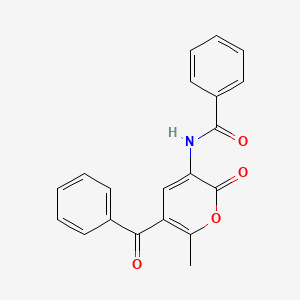

![molecular formula C19H22N2 B3046758 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- CAS No. 129226-09-1](/img/structure/B3046758.png)

1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis details for “1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-” are not available, benzimidazole derivatives are generally synthesized by reacting ortho-phenylenediamines with benzaldehydes . The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-, also known as 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1H-benzimidazole:

Antimicrobial Activity

1H-Benzimidazole derivatives: have shown significant antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi . This makes them potential candidates for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Anticancer Properties

Studies have demonstrated that benzimidazole derivatives exhibit promising anticancer activities. These compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation . This suggests their potential use in developing novel anticancer therapies.

Anti-inflammatory Effects

Benzimidazole derivatives have been investigated for their anti-inflammatory properties. They can modulate the inflammatory response by inhibiting key enzymes and pathways involved in inflammation . This makes them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Antiviral Applications

Research has shown that benzimidazole derivatives possess antiviral activities against a range of viruses. These compounds can interfere with viral replication and inhibit the spread of viruses . This highlights their potential in developing antiviral drugs, particularly for emerging viral infections.

Antioxidant Activity

Benzimidazole derivatives have been found to exhibit antioxidant properties. They can scavenge free radicals and protect cells from oxidative stress . This suggests their potential use in preventing and treating diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.

Enzyme Inhibition

Benzimidazole derivatives have been studied for their ability to inhibit various enzymes. For example, they can inhibit tyrosine kinases, which are involved in cell signaling and cancer progression . This makes them valuable in developing enzyme inhibitors for therapeutic applications.

Antiparasitic Activity

Some benzimidazole derivatives have shown efficacy against parasitic infections. They can disrupt the life cycle of parasites and inhibit their growth . This indicates their potential use in treating parasitic diseases such as malaria and leishmaniasis.

Neuroprotective Effects

Research has suggested that benzimidazole derivatives may have neuroprotective properties. They can protect neurons from damage and support neuronal survival . This makes them potential candidates for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.

Mécanisme D'action

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding . The presence of the 2-methylpropylphenyl group may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mode of action .

Biochemical Pathways

Benzimidazole derivatives can influence a variety of biochemical pathways depending on their targets . For instance, they may inhibit enzyme activity, modulate receptor signaling, or interfere with protein-protein interactions .

Pharmacokinetics

For instance, the benzimidazole core may enhance the compound’s stability and bioavailability, while the 2-methylpropylphenyl group may influence its lipophilicity, which can affect its absorption and distribution .

Result of Action

Depending on its targets and mode of action, it may induce a variety of cellular responses, such as changes in enzyme activity, alterations in signal transduction, or modulation of cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1H-benzimidazole. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with targets, and its overall efficacy .

Propriétés

IUPAC Name |

2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2/c1-13(2)12-15-8-10-16(11-9-15)14(3)19-20-17-6-4-5-7-18(17)21-19/h4-11,13-14H,12H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGGLHQFUVHVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385501 | |

| Record name | 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- | |

CAS RN |

129226-09-1 | |

| Record name | 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

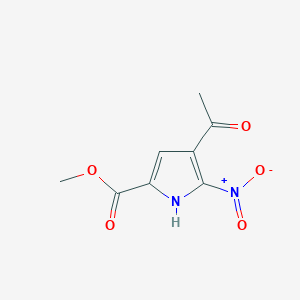

![7-Oxa-4-azaspiro[2.5]octane](/img/structure/B3046675.png)

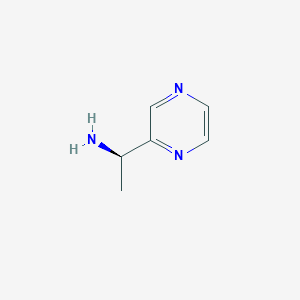

![1-([2,2'-Bipyridin]-6-yl)ethanone](/img/structure/B3046678.png)

![7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B3046681.png)

![Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B3046684.png)

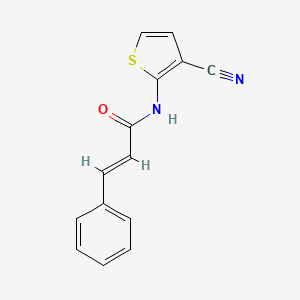

![N-(furan-2-ylmethyl)-6-(methylsulfonyl)benzo[d]thiazol-2-amine](/img/structure/B3046687.png)

![2-((3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid](/img/structure/B3046688.png)